Panaxoside A;Panaxoside Rg1
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Overview
Description
Panaxoside A, also known as Panaxoside Rg1, is a ginsenoside found predominantly in the plant genus Panax, commonly known as ginseng. Ginsenosides are a class of steroid glycosides and triterpene saponins that have been extensively studied for their pharmacological effects. Panaxoside A is particularly abundant in Panax ginseng (Chinese/Korean Ginseng) and has been associated with various health benefits, including cognitive enhancement and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Panaxoside A involves enzymatic hydrolysis of ginsenosides. One method utilizes recombinant β-glucosidase cloned from Terrabacter ginsenosidimutans to hydrolyze the glucose moieties at specific positions of ginsenosides Re and Rg1, resulting in the formation of 20(S)-protopanaxatriol as an intermediate . The optimal conditions for this enzymatic reaction are pH 7.0 and 37°C .
Industrial Production Methods
Industrial production of Panaxoside A typically involves the extraction of ginsenosides from ginseng roots followed by purification using column chromatography. The process may include dissolving total notoginseng saponin with alcohol and passing it through pretreated big hole resin for further purification .
Chemical Reactions Analysis
Types of Reactions
Panaxoside A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.
Scientific Research Applications
Panaxoside A has a wide range of scientific research applications:
Chemistry: Used as a reference standard in the analysis of herbal medicinal products.
Biology: Studied for its effects on cellular processes, including apoptosis and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating cognitive impairment, inflammation, and cancer
Mechanism of Action
Panaxoside A exerts its effects through multiple molecular targets and pathways. It has been shown to improve cognitive function by increasing hippocampal synaptophysin levels and demonstrating estrogen-like activity . Additionally, it reduces NF-κB nuclear translocation, which is associated with its anti-inflammatory effects . The compound also modulates signaling pathways involved in apoptosis and autophagy, providing cardioprotective effects .
Comparison with Similar Compounds
Panaxoside A belongs to the dammarane family of ginsenosides, which includes other compounds such as:
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rg3
- Ginsenoside Rh2
- Ginsenoside Rh3
Compared to these similar compounds, Panaxoside A is unique in its specific molecular structure and its pronounced effects on cognitive function and inflammation .
Properties
Molecular Formula |
C42H72O14 |
---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |
InChI Key |
YURJSTAIMNSZAE-QGUXELDRSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
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